[1-(2-Fluorophenyl)cyclopentyl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
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Overview
Description
[1-(2-Fluorophenyl)cyclopentyl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a cyclopentyl ring, and a pyrazin-2-yloxypiperidin-1-yl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Fluorophenyl)cyclopentyl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual components. The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions, while the cyclopentyl ring is often synthesized via cyclization reactions. The pyrazin-2-yloxypiperidin-1-yl moiety is usually prepared through nucleophilic substitution reactions involving pyrazine derivatives and piperidine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent conditions to favor the desired reaction pathways. Catalysts and reagents are carefully selected to minimize side reactions and improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Fluorophenyl)cyclopentyl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Fluorophenyl)cyclopentyl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to be incorporated into various chemical frameworks, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for drug design and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its interactions with specific molecular targets may lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of [1-(2-Fluorophenyl)cyclopentyl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to active sites or allosteric sites on target molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
[1-(2-Fluorophenyl)cyclopentyl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone: shares similarities with other fluorophenyl and piperidine derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features. This combination allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its similar compounds.
Properties
IUPAC Name |
[1-(2-fluorophenyl)cyclopentyl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c22-18-6-2-1-5-17(18)21(9-3-4-10-21)20(26)25-13-7-16(8-14-25)27-19-15-23-11-12-24-19/h1-2,5-6,11-12,15-16H,3-4,7-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCVQDAEBNLTPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2F)C(=O)N3CCC(CC3)OC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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